8-Oxabicyclo[3.2.1]octan-2-amine
Description
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]octan-2-amine |
InChI |
InChI=1S/C7H13NO/c8-6-3-1-5-2-4-7(6)9-5/h5-7H,1-4,8H2 |
InChI Key |
RRMNYNOYRVQRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CCC1O2)N |
Origin of Product |
United States |
Preparation Methods
Tandem C–H Oxidation / Oxa- Cope Rearrangement / Aldol Cyclization
A highly efficient method involves a tandem sequence starting from allylic silylethers. The sequence includes C–H oxidation promoted by oxoammonium salts (e.g., TEMPO BF4), followed by an oxa- Cope rearrangement and an aldol cyclization to form the 8-oxabicyclo[3.2.1]octane framework with high stereoselectivity and yield. This approach provides a broad substrate scope and can be adapted for analog synthesis.
TiCl4-Mediated Activation of 3-Alkoxycyclobutanones and Allenylsilanes
This multi-step synthetic route uses TiCl4 to activate 3-alkoxycyclobutanones, which then react with allenylsilanes to stereoselectively form 8-oxabicyclo[3.2.1]octan-3-ones, precursors to the amine derivatives.
One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol
A novel and direct approach to 8-oxa-3-azabicyclo[3.2.1]octane (structurally related to 8-oxabicyclo[3.2.1]octan-2-amine) involves a one-pot aminocyclization catalyzed by Pt/NiCuAlOx. This method uses 2,5-tetrahydrofurandimethanol as the starting material, enabling simultaneous ring closure and amine installation.
[5+2] Cycloaddition via Oxidopyrylium Ylides
Triethylamine-catalyzed generation of oxidopyrylium ylides allows [5+2] cycloaddition with alkenes to construct 8-oxabicyclo[3.2.1]octane frameworks. This method is versatile and can be applied to synthesize various derivatives, including amines after further functional group transformations.
Reduction of 8-Oxabicyclo[3.2.1]octan-2-one to 2-Amino Derivatives
Starting from 8-oxabicyclo[3.2.1]octan-2-one, reductive amination or other amination strategies can yield 8-oxabicyclo[3.2.1]octan-2-amine. The ketone intermediate can be synthesized by several methods, including those described above or from cyclobutanone derivatives.
- Key step: Reductive amination of bicyclic ketone
- Reagents: Ammonia or amine sources with reducing agents (e.g., NaBH3CN)
- Reference: Synthesis of bicyclic ketones and their transformation
Comparative Data Table of Preparation Routes
Research Findings and Mechanistic Insights
The tandem oxidation and rearrangement route benefits from mild oxidants and Lewis acid promotion, which facilitates a cascade reaction forming the bicyclic ether and stereocenters in a single operation.
TiCl4-mediated activation exploits Lewis acid coordination to enhance electrophilicity of cyclobutanones, enabling nucleophilic attack by allenylsilanes and ring expansion to the bicyclic system.
The one-pot aminocyclization catalyzed by Pt/NiCuAlOx proceeds via selective hydrogenation and cyclization steps, demonstrating the utility of heterogeneous catalysis for complex amine-containing bicyclic scaffolds.
Oxidopyrylium ylide intermediates generated catalytically by triethylamine undergo regio- and stereoselective [5+2] cycloaddition with alkenes, providing a modular approach to the bicyclic core.
Reductive amination of bicyclic ketones is a classical and reliable method for introducing the amine functionality at the 2-position, often used after bicyclic ketone synthesis by other methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Rearrangement: The compound can undergo rearrangement reactions, such as the oxa-[3,3] Cope rearrangement.
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are commonly used reagents for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives of the compound, while substitution reactions can yield various substituted amine derivatives.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octan-2-amine and its derivatives have applications in organic synthesis, medicinal chemistry, and the agrochemical and pharmaceutical industries.
Scientific Research Applications
Organic Synthesis
- 8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride serves as an intermediate in creating chiral monocyclic or linear compounds through ring-opening reactions.
Medicinal Chemistry
- The unique structure of 8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride makes it a candidate for drug development and studying biological activity.
- 8-Aza functionality within the bicyclo[3.2.1]octane (tropane) series is not a prerequisite for potent inhibition of monoamine uptake systems . The topological properties of tropane-like ligands (bicyclo[3.2.1]octanes) that bind to monoamine uptake systems is possibly more important than the presence or absence of specific functionality .
- 8-Oxabicyclo[3.2.1]octanes (8-oxatropanes) manifested substantial binding potency at the DAT (dopamine transporter) as well as selectivity versus SERT (serotonin transporter) inhibition .
Agrochemical and Pharmaceutical Industry
- 8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride is an important raw material and intermediate in the synthesis of various agrochemicals and pharmaceuticals.
- The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups .
Study of Monoamine Transporter Ligands
- Stille cross coupling protocols were utilized for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, which furnished products in high yields .
- Studies have been done on 2β-carbomethoxy-3β-(2-naphthyl)-8-aza-bicyclo[3.2.1]octanes (0.49 nM for DAT and 2.19 nM for SERT) . Remarkable binding profiles have also been observed of 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-aza-, 8-oxa-, and 8-thiabicyclo[3.2.1]octanes, which showed comparable nanomolar potency at DAT and SERT (1.1, 3.3, 2.0 for DAT and 2.5, 4.7, 3.0 for SERT, respectively) .
Mechanism of Action
The mechanism by which 8-oxabicyclo[3.2.1]octan-2-amine exerts its effects is not well-documented. its reactivity and potential biological activity suggest that it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and chemical properties of bicyclo[3.2.1]octane derivatives are highly influenced by heteroatom substitution (X = N, O, S) at the 8-position. Key analogs include:
- 8-Azabicyclo[3.2.1]octanes (8-azatropanes): Nitrogen substitution enables hydrogen bonding and protonation, enhancing interactions with monoamine transporters .
- 8-Thiabicyclo[3.2.1]octanes (8-thiatropanes) : Sulfur’s larger atomic radius and polarizability may alter binding kinetics and metabolic stability .
- Cocaine analogs: Unlike natural cocaine (a non-selective monoamine reuptake inhibitor), synthetic bicyclic derivatives are tailored for DAT/SERT selectivity .
Table 1: Structural and Functional Comparisons
Pharmacological Activity
Dopamine Transporter (DAT) Inhibition :
- 8-Oxabicyclo[3.2.1]octan-2-amine exhibits high DAT affinity (Ki < 10 nM) and >10-fold selectivity over SERT, attributed to its oxa-bridge topology and amine positioning .
- 8-Azatropanes (e.g., 3-α-aminotropane derivatives) show moderate DAT/SERT inhibition but are less selective, likely due to nitrogen’s basicity enhancing non-specific binding .
- Bivalent ligands combining 8-oxa and 8-thia moieties (e.g., compound 15 in ) demonstrate synergistic DAT/SERT modulation, highlighting the impact of heteroatom pairing.
Table 2: Pharmacological Profile
8-Oxabicyclo[3.2.1]octan-2-amine :
- Catalytic Asymmetric [5+2] Cycloadditions : Chiral thiourea catalysts enable enantioselective synthesis (up to 95% ee) from pyrylium intermediates .
- Gold-Catalyzed Cascade Reactions : Efficiently constructs oxabicyclic cores with two quaternary chiral centers, critical for natural product synthesis (e.g., cortistatins) .
- Tandem C–H Oxidation/Cope Rearrangement: A novel method using oxoammonium salts yields diverse 8-oxabicyclo derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Oxabicyclo[3.2.1]octan-2-amine, and how do they compare in terms of yield and scalability?
- The compound is synthesized via [5+2] cycloadditions between pyrylium ions and electron-rich alkenes, catalyzed by dual thiourea/aminothiourea systems to achieve enantioselectivity (>90% ee under optimized conditions) . Alternative methods include TiCl4-mediated reactions of 3-alkoxycyclobutanones with allenylsilanes, which proceed through oxyallyl cation intermediates and afford moderate yields (50-70%) . Scalability varies: organocatalytic routes require precise control of solvent polarity and temperature, while TiCl4-mediated methods demand anhydrous conditions but tolerate broader substrates.
Q. How can the bicyclic scaffold of 8-Oxabicyclo[3.2.1]octan-2-amine be functionalized for downstream applications?
- Key strategies include:
- Oxidation/Reduction : The α,β-unsaturated ketone in the bicyclic core can be reduced stereoselectively using NaBH4/CeCl3 to yield diols or hydrogenated for saturated analogs .
- Nucleophilic Substitution : The amine group undergoes alkylation or acylation under mild basic conditions (e.g., K2CO3 in DMF) to generate derivatives with tailored electronic properties .
- Ring-Opening Reactions : Acid-catalyzed cleavage of the ether bridge produces tetrahydrofuran derivatives, useful in natural product synthesis .
Advanced Research Questions
Q. How do steric and electronic factors influence enantioselectivity in catalytic [5+2] cycloadditions for 8-Oxabicyclo[3.2.1]octan-2-amine synthesis?
- Enantioselectivity in organocatalytic [5+2] reactions is highly substrate-dependent. Bulky substituents on the pyrylium ion (e.g., triisopropylsilyl groups) enhance stereocontrol by restricting rotational freedom, while electron-donating groups on alkenes improve reaction rates. Computational studies (DFT/B3LYP) reveal that non-covalent interactions (e.g., H-bonding between the thiourea catalyst and substrates) stabilize transition states, dictating the observed >90% ee . Contradictions arise when electron-deficient alkenes are used, leading to competing pathways; these require kinetic analysis to resolve .
Q. What computational and experimental methods are used to resolve contradictions in conformational analysis of 8-Oxabicyclo[3.2.1]octane derivatives?
- Discrepancies between NMR-derived populations and thermodynamic calculations (e.g., for 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives) are addressed via:
- DFT/B3LYP/6-31G *: Predicts chemical shifts (δH, δC) that align better with experimental NMR data than energy-minimized conformer populations .
- Variable-Temperature NMR : Identifies dynamic equilibria between boat and chair conformers, explaining deviations from theoretical models .
- X-ray Crystallography : Provides static snapshots of dominant conformers in the solid state, validating computational predictions .
Q. How does the 8-Oxabicyclo[3.2.1]octane scaffold enhance bioactivity in medicinal chemistry applications?
- The rigid bicyclic structure imposes conformational constraints that improve target binding affinity. For example:
- Antiviral Agents : Derivatives with C3-amine substitutions show enhanced inhibition of viral proteases due to optimal spatial alignment with active sites .
- Natural Product Mimetics : The scaffold mimics terpene cores in sesquiterpenes, enabling synthetic access to bioactive analogs (e.g., antitumor agents) .
- Structure-activity relationship (SAR) studies highlight the importance of stereochemistry: β-oriented substituents often exhibit superior activity compared to α-configurations .
Methodological Considerations
Q. What analytical techniques are critical for characterizing 8-Oxabicyclo[3.2.1]octan-2-amine derivatives?
- Chiral HPLC : Essential for enantiopurity assessment, especially post-catalytic synthesis .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in bicyclic systems and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas of novel derivatives, particularly those with labile functional groups .
Q. How can regioselectivity challenges in cycloaddition reactions be mitigated during synthesis?
- Substrate Design : Electron-rich dienophiles (e.g., vinyl ethers) favor [5+2] over [4+3] pathways .
- Catalyst Tuning : Chiral aminothioureas with para-nitrobenzoyl groups enhance regioselectivity by stabilizing specific transition states .
- Additive Screening : Lewis acids (e.g., Mg(OTf)2) suppress side reactions by coordinating to competing electrophilic sites .
Data Contradiction Analysis
Q. Why do experimental NMR data and theoretical conformational analyses sometimes conflict for 8-Oxabicyclo[3.2.1]octane derivatives?
- Dynamic effects (e.g., ring puckering at room temperature) and solvent interactions (e.g., hydrogen bonding in CDCl3) create discrepancies. For example, DFT calculations may predict a chair conformer as the global minimum, but NOE correlations in NMR suggest a boat conformation due to rapid interconversion . Free energy barriers between conformers (calculated via transition state theory) reconcile these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
